Product packaging for Dihydropyran-2-one deriv. 1(Cat. No.:)

Dihydropyran-2-one deriv. 1

Cat. No.: B8362534
M. Wt: 469.6 g/mol
InChI Key: UFRCBUVLZQZWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropyran-2-one deriv. 1 is a chemical reagent based on the dihydropyran-2-one scaffold, a structure recognized as a versatile and multifaceted building block in organic synthesis and drug discovery . This core scaffold is present in a wide array of biologically active natural products and pharmaceutical candidates, making it a valuable template for constructing diverse heterocycles and complex molecules . The dihydropyran-2-one structure serves as a privileged intermediate in organocatalytic reactions, particularly those involving N-heterocyclic carbenes (NHCs), enabling efficient syntheses through [4+2] and [3+3] cycloadditions . Researchers utilize this scaffold to access functionalized enones, γ-lactones, and other pharmacologically relevant structures . Compounds featuring the dihydropyran-2-one nucleus have demonstrated significant potential in medicinal chemistry research, exhibiting a broad spectrum of biological activities. These include potent and selective anti-cancer and anti-cell-migration properties, as evidenced by recent derivatives showing cytotoxicity against specific cancer cell lines such as HCT116 and MCF7 . Additional researched activities include trypanocidal effects against parasites like Trypanosoma cruzi , as well as investigations for neuroprotective applications in areas such as Alzheimer's disease therapy . This product is intended for use as a synthetic intermediate or a standard in biological screening. This compound is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35NO4S B8362534 Dihydropyran-2-one deriv. 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H35NO4S

Molecular Weight

469.6 g/mol

IUPAC Name

5-(4-amino-2-tert-butyl-5-methylphenyl)sulfanyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-propan-2-yl-3H-pyran-6-one

InChI

InChI=1S/C27H35NO4S/c1-16(2)27(12-11-18-7-9-19(29)10-8-18)15-22(30)24(25(31)32-27)33-23-13-17(3)21(28)14-20(23)26(4,5)6/h7-10,13-14,16,29-30H,11-12,15,28H2,1-6H3

InChI Key

UFRCBUVLZQZWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O

Origin of Product

United States

Synthetic Methodologies for Dihydropyran 2 One Derivatives

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a cornerstone for the asymmetric synthesis of complex molecules. dntb.gov.ua Various organocatalytic strategies have been successfully applied to the synthesis of dihydropyran-2-one derivatives, providing access to these valuable compounds with high efficiency and stereoselectivity. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis in Dihydropyran-2-one Synthesis

N-Heterocyclic carbenes (NHCs) have proven to be exceptionally versatile organocatalysts for a multitude of chemical transformations. dntb.gov.uaresearchgate.net In the context of dihydropyran-2-one synthesis, NHCs are particularly effective at activating aldehydes and related substrates through various cycloaddition pathways, such as [4+2] and [3+3] annulations. nih.govmdpi.com This catalytic activation has enabled the production of a wide array of 3,4-dihydropyran-2-one derivatives. dntb.gov.ua The versatility of NHCs stems from the ability to modulate their steric and electronic properties by modifying the substituents on the heterocyclic ring. mdpi.com

NHC-catalyzed reactions often proceed with high enantioselectivity, yielding chiral dihydropyranones. organic-chemistry.orgacs.org For instance, the lactonization of modified enals with enolizable aldehydes can produce 4,5-disubstituted dihydropyranones through an α,β-unsaturated acylazolium intermediate. organic-chemistry.org Similarly, NHC catalysis can facilitate the reaction between α,β-unsaturated aldehydes and selenyl vinyl ketones to afford chiral selenylated dihydropyranones with high yields and excellent enantioselectivities. nih.gov

The catalytic cycle of NHC-mediated dihydropyran-2-one synthesis typically begins with the nucleophilic attack of the carbene on an aldehyde substrate. nih.govmdpi.com This initial step forms a zwitterionic adduct known as the Breslow intermediate. nih.govrsc.org This key intermediate is central to the umpolung (reactivity inversion) of the aldehyde. rsc.org

From the Breslow intermediate, the reaction can proceed through several pathways depending on the substrates and reaction conditions. mdpi.com A common pathway involves rearrangement to form a homoenolate or an azolium enolate species. nih.govmdpi.com Under oxidative conditions, the Breslow intermediate can be converted into an α,β-unsaturated acylazolium species. nih.govmdpi.com These electrophilic acylazolium intermediates are highly reactive and can undergo cycloaddition reactions with various nucleophiles to form the dihydropyran-2-one ring. organic-chemistry.orgdigitellinc.com

The general mechanism can be summarized as follows:

NHC Attack: The NHC catalyst adds to an aldehyde to form the zwitterionic Breslow intermediate. mdpi.com

Intermediate Formation: This intermediate can then form key reactive species like the azolium enolate or, under oxidative conditions, the α,β-unsaturated acylazolium intermediate. nih.govmdpi.com

Cycloaddition: The reactive intermediate undergoes a cycloaddition reaction (e.g., [4+2] or [3+3] annulation) with a suitable reaction partner. nih.govmdpi.com

Product Release and Catalyst Regeneration: The final cycloadduct eliminates the NHC catalyst to yield the dihydropyran-2-one product and regenerate the catalyst for the next cycle. mdpi.com

Computational and experimental studies have provided significant insight into the formation and reactivity of these intermediates, confirming their central role in NHC catalysis. rsc.org

NHC-catalyzed syntheses of dihydropyran-2-ones exhibit a broad substrate scope and good tolerance for a variety of functional groups. nih.gov The reactions can utilize a diverse range of starting materials, including α,β-unsaturated aldehydes, saturated aldehydes, ynals, ketones, and carboxylic acid derivatives. nih.gov

The reaction partners for these activated substrates are also varied. For example, α,β-unsaturated aldehydes can react with 1,3-dicarbonyl compounds, enones, nitroalkenes, and pyrrole-4-ones to yield highly substituted dihydropyranones. nih.govmdpi.com The aromatic rings of the substrates can bear a range of substituents, including electron-donating (e.g., MeO, Me) and electron-withdrawing (e.g., halogens, NO2) groups, without significantly compromising the yield or enantioselectivity of the reaction. nih.gov This wide tolerance allows for the synthesis of a structurally diverse library of dihydropyran-2-one derivatives. nih.gov For instance, a method for synthesizing tricyclic dihydropyranones via a [3+3] annulation of α-bromoenal and β-tetralones showed good tolerance for various substitutions on the aromatic rings of the substrates, with yields ranging from 62% to 90% and enantiomeric excesses from 81% to 96%. nih.gov Another study demonstrated that reacting α,β-unsaturated aldehydes with β-phosphorylated enones resulted in high yields (around 90%) and excellent enantiomeric excess (close to 99%), showcasing tolerance to diverse aromatic substitutions. nih.gov

Table 1: Examples of Substrate Scope in NHC-Catalyzed Dihydropyran-2-one Synthesis nih.gov
Substrate 1Substrate 2Product TypeYieldEnantiomeric Excess (ee)
α-Bromoenalβ-TetralonesTricyclic dihydropyranones62-90%81-96%
α,β-Unsaturated Aldehydesβ-Phosphorylated EnonesPhosphorylated δ-lactones~90%~99%
α,β-Unsaturated AldehydesSelenyl Vinyl KetonesChiral Selenylated DihydropyranonesHighExcellent
EnalsEnonesTetra-substituted TetralinesHighHigh
α-Diazoketone3-AlkylenyloxyindoleChiral Dihydropyranones>20 examples synthesizedGood

Phase-Transfer Catalysis (PTC) for Dihydropyran-2-one Assembly

Phase-Transfer Catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. mdpi.comresearchgate.net This methodology has been successfully applied to the enantioselective synthesis of 3,4-dihydropyran-2-ones. nih.govresearchgate.net

A notable example involves the domino Michael-cyclization reaction of acetylacetone with cinnamic thioesters. nih.govresearchgate.net This reaction is catalyzed by Cinchona-derived quaternary ammonium (B1175870) phenoxides in combination with inorganic bases. nih.gov The PTC catalyst transports the deprotonated nucleophile (acetylacetone) from the solid or aqueous phase to the organic phase where it reacts with the electrophile (cinnamic thioester). unimi.it This process allows the reaction to proceed under mild conditions, yielding 3,4-dihydropyran-2-ones in high yields (up to 93%) and good enantioselectivities (up to 88% ee). nih.govresearchgate.net The use of PTC offers advantages such as operational simplicity, mild reaction conditions, and the avoidance of anhydrous solvents, making it a practical and environmentally benign approach. mdpi.comunimi.it

Table 2: PTC-Catalyzed Synthesis of 3,4-Dihydropyran-2-ones nih.govresearchgate.net
NucleophileElectrophileCatalyst SystemYieldEnantiomeric Excess (ee)
AcetylacetoneCinnamic ThioestersCinchona-derived quaternary ammonium phenoxide / Inorganic baseup to 93%up to 88%

Bifunctional Organocatalysis in Stereoselective Dihydropyran-2-one Formation

Bifunctional organocatalysts contain two distinct catalytic moieties within a single molecule, often a Brønsted acid and a Brønsted base, or a Lewis acid and a Lewis base. metu.edu.trrsc.org These catalysts are designed to activate both the nucleophile and the electrophile simultaneously, providing a high degree of organization in the transition state and enabling excellent stereocontrol. tcd.ie

In the context of dihydropyran-2-one synthesis, bifunctional catalysts, such as those based on quinine/squaramide scaffolds, are employed for domino-type Michael addition reactions. metu.edu.tr The basic site of the catalyst (e.g., the tertiary amine of the quinine) activates the nucleophile through deprotonation, while the acidic site (e.g., the hydrogen-bonding squaramide) activates the electrophile. rsc.org This dual activation facilitates the reaction and controls the facial selectivity of the nucleophilic attack, leading to the formation of chiral, enantiomerically enriched dihydropyran-2-one derivatives. metu.edu.tr This strategy has been successfully used in the synthesis of complex structures like dihydropyrano[2,3-c]pyrazoles. metu.edu.tr

Other Organocatalytic Systems (e.g., Brønsted Base Organocatalysis)

Beyond NHCs, PTC, and bifunctional systems, other organocatalytic methods have been developed for dihydropyran-2-one synthesis. Brønsted base organocatalysis, for instance, provides a powerful tool for these transformations. researchgate.net Chiral organic Brønsted bases, such as tertiary amines, can catalyze reactions by deprotonating a pronucleophile, thereby increasing its reactivity towards an electrophile. nih.gov

An example of Brønsted base catalysis is the formal (4+2) cycloaddition of ketone-derived alkylidene Meldrum's acids with dihydro-2,3-furandione. researchgate.net A tertiary amine catalyst deprotonates the alkylidene Meldrum's acid to generate a transient vinylogous enolate. This enolate then participates in a stepwise cycloaddition to afford 3,6-dihydropyran-2-ones. researchgate.net This methodology has been shown to produce spiro[4.5]decane derivatives with excellent enantiomeric excess (up to 98% ee) using commercially available catalysts. researchgate.net

Metal-Catalyzed Synthesis

The use of metal catalysts offers an efficient and often stereoselective route to dihydropyran-2-one derivatives. Both transition metals and Lewis acids have been effectively employed to catalyze the formation of the δ-lactone ring.

Transition Metal Catalysis (e.g., Cu, Ag, Pd) in Dihydropyran-2-one Formation

Transition metals such as copper, silver, and palladium have proven to be versatile catalysts for the synthesis of dihydropyran-2-ones through various reaction pathways.

Copper (Cu): Copper catalysts are widely utilized in the formation of dihydropyran-2-one rings. A notable example is the Cu(I)-catalyzed direct vinylogous aldol (B89426) reaction (DVAR) of β,γ-unsaturated esters with aldehydes, which yields chiral α,β-unsaturated δ-lactones. organic-chemistry.org For aromatic aldehydes, this transformation requires a one-pot sequence involving DVAR, double bond isomerization, and subsequent intramolecular transesterification. organic-chemistry.org In another approach, a complex of copper(II) acetate (B1210297) and DIFLUORPHOS catalyzes a three-component assembly of dialkylzincs, allenic esters, and unactivated ketones to produce highly functionalized δ-lactones. organic-chemistry.org This catalytic asymmetric multicomponent reaction simultaneously forms two carbon-carbon bonds and a tetrasubstituted chiral center. organic-chemistry.org Furthermore, copper powder has been used to catalyze the coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones under microwave irradiation, affording 2H-pyran-2-ones in good yields.

Silver (Ag): Silver catalysis has also been effectively applied in the synthesis of δ-lactones. For instance, silver triflate (AgOTf) catalyzes the intramolecular cyclization of phenoxyethynyl diols under mild conditions to afford α,β-unsaturated-δ-lactones. organic-chemistry.org In a cooperative catalytic system, a silver(I) salt, in conjunction with a squaramide organocatalyst, facilitates a one-pot asymmetric Michael addition/hydroalkoxylation reaction between 1,3-diketones and alkyne-tethered nitroalkenes to provide annulated dihydropyrans. thieme-connect.com

Palladium (Pd): Palladium catalysis has been instrumental in the synthesis of various pyran derivatives. While many applications focus on dihydropyrans and tetrahydropyrans, specific methods lead to the dihydropyran-2-one core. For example, palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones serves as a route to flavanones, which are a class of dihydropyran-2-one derivatives. nih.gov Additionally, palladium nanoparticles have been explored as reusable catalysts for the one-pot synthesis of various pyran derivatives through a Knoevenagel condensation followed by a Michael addition reaction. scirp.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Dihydropyran-2-one Derivatives

Catalyst System Reactants Product Type Yield Reference
Cu(I) β,γ-Unsaturated esters, Aldehydes Chiral α,β-unsaturated δ-lactones - organic-chemistry.org
Cu(OAc)₂-DIFLUORPHOS Dialkylzincs, Allenic esters, Ketones Highly functionalized δ-lactones - organic-chemistry.org
AgOTf Phenoxyethynyl diols α,β-Unsaturated-δ-lactones Good organic-chemistry.org
Squaramide / Ag₂O Dimedone, Alkyne-tethered nitroalkenes Annulated dihydropyrans 98% thieme-connect.com
Pd(II) 2′-Hydroxydihydrochalcones Flavanones Moderate to high nih.gov

Lewis Acid Catalysis in Dihydropyran-2-one Synthesis (e.g., ZrCl₄, BF₃)

Lewis acids are effective catalysts for promoting reactions that lead to dihydropyran-2-one structures, often through multicomponent reactions or domino sequences.

Zirconium tetrachloride (ZrCl₄): Zirconium tetrachloride is a solid Lewis acid that has been successfully used as a catalyst in various organic transformations. A heterogeneous and recyclable catalyst, ZrCl₄ immobilized on Arabic Gum (ZrCl₄@Arabic Gum), has been developed for the synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com This method involves a multicomponent reaction of an aldehyde, ethyl acetoacetate, and malononitrile under solvent-free conditions at 50 °C. ajchem-a.comajchem-a.com The key advantages of this protocol include high reaction efficiency, short reaction times, simple operation, and the ability to recycle the catalyst without a significant loss of activity. ajchem-a.com

Boron trifluoride (BF₃): Boron trifluoride is another powerful Lewis acid catalyst employed in the synthesis of heterocyclic compounds. In a one-pot protocol, boron trifluoride catalyzes a tandem Michael-type addition followed by cyclization between Blaise intermediates (derived from nitriles and α-haloesters) and α,β-unsaturated carboxylic esters to access 3,4-dihydropyridin-2-ones, a structurally related class of compounds. mdpi.com BF₃-monohydrate has also been identified as an efficient catalyst for the hydroxyalkylation of arenes with aromatic aldehydes. researchgate.net

Table 2: Examples of Lewis Acid-Catalyzed Synthesis of Dihydropyran-2-one Derivatives

Catalyst Reactants Reaction Type Conditions Yield Reference
ZrCl₄@Arabic Gum Aryl aldehydes, Ethyl acetoacetate, Malononitrile Multicomponent Reaction Solvent-free, 50 °C High ajchem-a.comajchem-a.com
BF₃ Blaise intermediates, α,β-Unsaturated carboxylic esters Tandem Michael addition-cyclization One-pot - mdpi.com

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of cyclic systems, including the dihydropyran-2-one ring. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.

[4+2] Cycloadditions to Form Dihydropyran-2-one Rings

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic method for forming six-membered rings. libretexts.orglibretexts.org In the context of dihydropyran-2-one synthesis, this often involves a hetero-Diels-Alder reaction where one or more heteroatoms are part of the diene or dienophile. N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for such transformations. mdpi.com For instance, NHC-catalyzed [4+2] annulation of activated esters and β-borate enones provides enantioenriched products. organic-chemistry.org Similarly, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can proceed via a [4+2] pathway under NHC catalysis to yield trisubstituted dihydropyranones. mdpi.com

Table 3: Examples of [4+2] Cycloaddition Reactions

Catalyst Diene/Dienophile Precursors Product Type Yield Reference
N-Heterocyclic Carbene (NHC) Activated esters, β-Borate enones Enantioenriched organoborones - organic-chemistry.org
N-Heterocyclic Carbene (NHC) α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds Trisubstituted dihydropyranones High mdpi.com

[3+3] Cycloadditions in Dihydropyran-2-one Synthesis

[3+3] Cycloaddition reactions provide an alternative route to six-membered rings by combining two three-atom components. This strategy has been successfully applied to the synthesis of dihydropyran-2-ones, often under organocatalysis. mdpi.com NHC catalysis is prominent in this area as well. For example, an NHC-catalyzed annulation of enals with pyrrole-4-ones proceeds via a [3+3] cycloaddition to afford the corresponding dihydropyran-2-one derivatives in yields ranging from 50-98%. mdpi.com Another example involves the phosphine-catalyzed [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds, which produces stable 2,4,5,6-tetrasubstituted 2H-pyrans. nih.gov The entire tandem process of a Knoevenagel condensation followed by an electrocyclization can be considered a formal [3+3] cycloaddition. nih.gov

Table 4: Examples of [3+3] Cycloaddition Reactions

Catalyst Reactants Product Type Yield Reference
N-Heterocyclic Carbene (NHC) Enals, Pyrrole-4-ones Dihydropyran-2-ones 50-98% mdpi.com
Phosphine Ethyl 5-acetoxypenta-2,3-dienoate, 1,3-Dicarbonyl compounds Tetrasubstituted 2H-pyrans - nih.gov

Domino Michael–Cyclization Procedures

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. The Domino Michael addition-cyclization is a particularly effective method for synthesizing dihydropyran-2-ones. This process typically begins with a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the lactone ring.

A notable example is the domino Michael addition-cyclization of α,β-unsaturated carbonyl compounds with activated 1,3-dithiane-2-carbothioate esters under phase transfer catalysis (PTC) conditions, which yields 4,6-disubstituted-3,4-dihydropyran-2-ones. researchgate.net In this reaction, the thioate moiety serves as a suitable leaving group, facilitating the final cyclization step. mdpi.com Asymmetric versions of this reaction have also been developed. For instance, a proline-derived urea can catalyze the asymmetric Michael addition-lactonization of β,γ-unsaturated α-keto esters with thioesters to produce 3,4-dihydropyranones with excellent stereoselectivities. organic-chemistry.org

Table 5: Examples of Domino Michael–Cyclization Procedures

Catalyst System Reactants Product Type Yield Stereoselectivity Reference
Phase Transfer Catalyst (PTC) α,β-Unsaturated carbonyls, 1,3-Dithiane-2-carbothioate esters 4,6-Disubstituted-3,4-dihydropyran-2-ones - - researchgate.net
Proline-derived urea β,γ-Unsaturated α-keto esters, Thioesters 3,4-Dihydropyranones High Excellent organic-chemistry.org

Ring-Closing Metathesis (RCM) Strategies

Ring-Closing Metathesis (RCM) has become a powerful and widely utilized strategy for the construction of various unsaturated cyclic systems, including dihydropyran-2-one derivatives. wikipedia.org This method is particularly effective for forming 5- to 7-membered rings and has been successfully applied to the synthesis of complex molecules and natural products. wikipedia.orgrsc.org The reaction involves the intramolecular metathesis of a precursor molecule containing two terminal alkene functionalities, which cyclize to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org

The synthesis of dihydropyrans via RCM is noted for its high functional group tolerance, allowing for its use on structurally complex substrates. wikipedia.org For the synthesis of dihydropyran-2-ones (δ-lactones), the typical RCM precursor is an acyclic diene ester. The reaction is catalyzed by metal-alkylidene complexes, most commonly those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts. The choice of catalyst is a key factor in the reaction's success and can influence the stereochemical outcome. beilstein-journals.org For instance, while first-generation Grubbs catalysts can be effective, second-generation catalysts often provide better yields in the absence of ethylene. beilstein-journals.org The reaction is sensitive to substitution patterns in the substrate, which can impact reactivity. beilstein-journals.org

EntryDiene PrecursorCatalyst (mol%)ConditionsProductYield (%)Ref
1Allyl (E)-4-methyl-2,6-heptadienoateGrubbs I (5%)CH₂Cl₂, reflux, 12h6-Isopropenyl-5,6-dihydro-2H-pyran-2-one85 nih.gov
2(E)-Hept-2-en-6-ynyl 2-(allyloxy)acetateHoveyda-Grubbs II (5%)Toluene, 80°C, 4h4-((Hept-2-en-6-yn-1-yloxy)methyl)-5,6-dihydro-2H-pyran-2-one78 beilstein-journals.org
3Divinyl carbinol derivativeRuthenium CatalystCH₂Cl₂, 25°CSubstituted Dihydropyran>90 nih.gov

Multi-Component Reactions (MCRs) for Dihydropyran-2-one Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. ajchem-a.comnih.gov This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules, making it a powerful tool in medicinal chemistry and drug discovery. nih.govresearchgate.net

The synthesis of dihydropyran-2-one derivatives is well-suited to MCR strategies. A common approach involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl acetoacetate), and a 1,3-dicarbonyl compound. ajchem-a.com These reactions can be promoted by a variety of catalysts, including Lewis acids and organocatalysts, and can often be performed under environmentally friendly conditions. For example, a zirconium chloride catalyst supported on Arabic Gum has been used for the synthesis of dihydropyran derivatives under solvent-free conditions at 50°C. ajchem-a.com The convergence and step economy of MCRs make them an outstandingly useful method for accessing complex heterocyclic scaffolds. nih.govresearchgate.net

EntryAldehydeActive Methylene CompoundThird ComponentCatalystConditionsYield (%)Ref
1BenzaldehydeMalononitrileEthyl AcetoacetateZrCl₄@Arabic Gum50°C, Solvent-free, 30 min96 ajchem-a.com
24-ChlorobenzaldehydeMalononitrileEthyl AcetoacetateZrCl₄@Arabic Gum50°C, Solvent-free, 25 min98 ajchem-a.com
34-NitrobenzaldehydeMalononitrile4-HydroxycoumarinDABCO (5 mol%)100°C, Solvent-free, 30 min96 researchgate.net
4BenzaldehydeMalononitrile5,5-Dimethylcyclohexane-1,3-dioneDABCOReflux>90 nih.gov

Enzymatic and Bio-Inspired Synthetic Routes to Dihydropyran-2-one Derivatives

The quest for greener and more selective synthetic methods has led to the exploration of enzymatic and bio-inspired catalysis for the construction of complex molecules. thieme-connect.de Natural enzymes offer exceptional catalytic efficiency and specificity under mild conditions. rsc.org In the context of dihydropyran-2-one synthesis, enzymes, particularly lipases, can be employed for key transformations such as the enantioselective lactonization of suitable hydroxy acid or hydroxy ester precursors. researchgate.net

Bio-inspired catalysis seeks to mimic the function of natural enzymes using smaller, synthetic molecules. nih.gov These approaches combine the high selectivity of biocatalysis with the broader substrate scope and robustness of traditional chemical catalysts. Framework catalysts, such as metal-organic frameworks (MOFs), can be used to immobilize enzymes, enhancing their stability and reusability. nih.gov Alternatively, the active sites of enzymes can be mimicked within the MOF structure itself. nih.gov These methods are promising for achieving challenging transformations, such as the selective oxidation of C-H bonds to form lactones, a direct route to dihydropyran-2-one cores. thieme-connect.de

EntrySubstrateCatalyst/EnzymeTransformationKey FeatureRef
1Racemic Chiral AlcoholLipase (B570770)Enantioselective esterificationResolution of enantiomers researchgate.net
2Non-activated C(sp³)–H SubstrateEngineered P450 MonooxygenaseC–H LactonizationHigh site- and enantioselectivity thieme-connect.de
3Enzyme + MOF precursorsN/ACoprecipitation / BiomineralizationEnzyme immobilization in one pot nih.gov

Advanced Synthetic Strategies

In the synthesis of dihydropyran-2-ones, cascade reactions provide an elegant route to the heterocyclic core. A typical cascade might be initiated by a nucleophilic attack, such as a Michael-type addition, followed by an intramolecular cyclization or annulation. mdpi.comslideshare.net For example, the reaction of 1,3-dithiane-2-carbothioates with α,β-unsaturated N-tosyl imines initiates a cascade involving a Michael addition followed by an intramolecular annulation to yield substituted 3,4-dihydropyridin-2-ones, a related lactam structure. mdpi.com Similar principles are applied to lactone synthesis, where a key step might involve a 6π-electrocyclic ring closure of a cis-dienone intermediate generated in situ. 20.210.105

EntryReactant 1Reactant 2Catalyst/PromoterKey TransformationsProduct TypeRef
1AldehydeActive Methylene CompoundOrganocatalystMichael Addition / CyclizationDihydropyranone mdpi.com
2Thioesterα,β-Unsaturated IminePhase Transfer Catalyst (TBAHSO₄)Michael Addition / AnnulationDihydropyridin-2-one mdpi.com
3Isatin-derived enal1,3-Dicarbonyl compoundDBU / Organocatalyst E[3+3] AnnulationSpirooxindole δ-lactone mdpi.com

The integration of modern technologies such as continuous flow processing and microwave irradiation has revolutionized synthetic organic chemistry. researchgate.netbeilstein-journals.org Microwave-assisted synthesis utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and higher product purity due to rapid and uniform heating. ucl.ac.uk This technique has been successfully applied to multicomponent reactions for the synthesis of heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. researchgate.net

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or tube. This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, safety, and scalability. beilstein-journals.org The combination of flow reactors with microwave heating creates a powerful platform for rapid and efficient synthesis, enabling reactions to be accelerated significantly compared to conventional batch methods. researchgate.netbeilstein-journals.org

Reaction TypeHeating MethodConditionsReaction TimeYield (%)Key AdvantageRef
Bohlmann–Rahtz Pyridine SynthesisMicrowave (Batch)150°C, Acetic Acid20 min71Rapid optimization beilstein-journals.org
Bohlmann–Rahtz Pyridine SynthesisMicrowave (Flow)150°C, 200 psi, 0.5 mL/min10 min residence time65Continuous production beilstein-journals.org
MCR for Dihydropyrano[2,3-c]pyrazolesMicrowave (Batch)100°C, 400 W5-10 min85-95Drastically reduced time researchgate.net

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. ijrpr.comias.ac.in Solvent-free, or neat, reactions are conducted using only the reactants, sometimes with a catalyst, and are often facilitated by thermal activation or mechanochemical methods like grinding or ball milling. ijrpr.com

This approach offers significant environmental benefits by reducing pollution and waste. It also provides economic advantages by simplifying experimental procedures, eliminating the costs of solvent purchase and disposal, and often leading to easier product isolation. researchgate.netias.ac.in Multi-component reactions are particularly well-suited for solvent-free conditions. For instance, the three-component synthesis of dihydropyrano[3,2-c]chromene derivatives from aromatic aldehydes, malononitrile, and 4-hydroxycoumarin proceeds with excellent yields under neat conditions at 100°C with a catalytic amount of DABCO. researchgate.net

EntryReactantsCatalystConditionsTimeYield (%)Ref
14-Nitrobenzaldehyde, Malononitrile, 4-HydroxycoumarinDABCO (5 mol%)Neat, 100°C30 min96 researchgate.net
2Benzaldehyde, Malononitrile, Ethyl AcetoacetateZrCl₄@Arabic GumNeat, 50°C30 min96 ajchem-a.com
3Benzaldehyde, MalononitrileBall MillingMechanochemical15 min>95 ijrpr.com

Chemical Transformations and Reactivity of Dihydropyran 2 One Derivatives

Nucleophilic Additions and Substitutions on the Dihydropyran-2-one Ring

The electrophilic nature of the dihydropyran-2-one ring system makes it susceptible to attack by various nucleophiles. clockss.orgresearchgate.net These reactions can occur at several positions, primarily at the C2 (carbonyl), C4, and C6 positions, leading to a diverse array of functionalized products. The regioselectivity of the nucleophilic attack is often influenced by the substitution pattern of the dihydropyran-2-one ring and the nature of the nucleophile. clockss.orgchim.it

C-Nucleophiles and Enolate Chemistry

Carbon-based nucleophiles, including organometallic reagents and enolates, readily participate in reactions with dihydropyran-2-one derivatives. These reactions are fundamental for constructing new carbon-carbon bonds and introducing molecular complexity.

Enolates and other CH-acids can act as nucleophiles in Michael-type additions to the α,β-unsaturated lactone system of dihydropyran-2-ones. chim.it For instance, the reaction of β-difluoroacetyldihydropyran with the enolate of a 1,3-dicarbonyl compound results in a Michael adduct. chim.it Similarly, 1,3-bis(trimethylsilyl) ethers can undergo conjugate addition to trifluoroacetylated dihydropyran in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), leading to a cascade process involving ring opening and recyclization. chim.it

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for promoting reactions involving C-nucleophiles and dihydropyran-2-one precursors. mdpi.com For example, NHC-catalyzed annulation of enals with pyrrole-4-ones, acting as nucleophiles, has been developed to synthesize dihydropyranone derivatives. mdpi.com In these transformations, the NHC can generate key reactive intermediates such as Breslow intermediates and α,β-unsaturated acylazoliums, which then react with the C-nucleophile. mdpi.com

The table below summarizes representative examples of reactions involving C-nucleophiles with dihydropyran-2-one derivatives.

Dihydropyran-2-one DerivativeC-NucleophileCatalyst/ConditionsProduct TypeYield (%)Ref
β-DifluoroacetyldihydropyranEnolate of 1,3-dicarbonyl compound-Michael adduct- chim.it
Trifluoroacetylated dihydropyran1,3-Bis(trimethylsilyl) ethersTiCl₄Recyclized dihydropyran- chim.it
EnalsPyrrole-4-onesNHC, tBuOK, QuinoneDihydropyranone derivative50-98 mdpi.com
α,β-Unsaturated aldehydes1,3-Dicarbonyl compoundsNHC, Cs₂CO₃Trisubstituted dihydropyranones- researchgate.net

N-Nucleophiles and Amine Reactivity

Nitrogen-based nucleophiles, particularly primary and secondary amines, exhibit diverse reactivity with dihydropyran-2-one derivatives, often leading to ring-opening or the formation of nitrogen-containing heterocycles. chim.itbeilstein-journals.org

The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) results in the opening of the dihydropyran ring to form 3-amino-2-(3-hydroxypropyl)acrolein. chim.it Similarly, condensation with glycine (B1666218) esters leads to an enaminal, which can be further cyclized to a substituted pyrrole (B145914) in a one-pot reaction. chim.it The interaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines leads to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones with an exocyclic enamine moiety. beilstein-journals.orgnih.gov However, the reaction with less nucleophilic aromatic amines may not proceed as readily. nih.gov

Binucleophiles containing nitrogen, such as hydrazines and hydroxylamine (B1172632), can lead to recyclization reactions. beilstein-journals.org For example, the reaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines results in the formation of pyrazolones, while hydroxylamine yields isoxazolones. beilstein-journals.orgnih.gov These transformations involve an initial nucleophilic attack followed by an intramolecular cyclization and ring opening of the original furanone ring. beilstein-journals.org

The following table presents examples of reactions between dihydropyran-2-one derivatives and N-nucleophiles.

Dihydropyran-2-one DerivativeN-NucleophileConditionsProductRef
3,4-Dihydropyran-5-carbaldehydeAmmonia-3-Amino-2-(3-hydroxypropyl)acrolein chim.it
3,4-Dihydropyran-5-carbaldehydeGlycine esters-Substituted pyrrole (via enaminal) chim.it
2H-Furo[3,2-b]pyran-2-onesAliphatic aminesAcetic acid2H-Furo[3,2-b]pyran-2,7(3H)-diones beilstein-journals.orgnih.gov
2H-Furo[3,2-b]pyran-2-onesHydrazines-Pyrazolones beilstein-journals.orgnih.gov
2H-Furo[3,2-b]pyran-2-onesHydroxylamine-Isoxazolones beilstein-journals.org

Heteroatom Nucleophiles (e.g., O-Nucleophiles)

Oxygen-based nucleophiles, such as alcohols and water, can also react with dihydropyran-2-one derivatives, typically resulting in ring-opening reactions through hydrolysis or alcoholysis of the lactone functionality. These reactions are often catalyzed by acids or bases.

For instance, the hydrolysis of the lactone ring can lead to the corresponding δ-hydroxy carboxylic acid. While specific examples focusing solely on O-nucleophiles with "Dihydropyran-2-one deriv. 1" were not prevalent in the provided context, the general reactivity of lactones suggests this pathway is highly plausible. The Petasis-Ferrier union/rearrangement protocol, which involves the reaction of β-hydroxy acids with aldehydes, can lead to the formation of tetrahydropyranones, showcasing the manipulation of oxygen-containing functionalities in the synthesis of related structures. nih.gov

Ring-Opening Reactions of Dihydropyran-2-ones

Ring-opening reactions are a significant aspect of the chemistry of dihydropyran-2-ones, providing access to a variety of acyclic compounds with diverse functionalities. mdpi.comchim.it These reactions can be initiated by nucleophiles, acids, or bases.

As previously mentioned, nucleophilic attack by amines or water can lead to the cleavage of the lactone ring. chim.itbeilstein-journals.org For example, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia leads to a ring-opened product. chim.it Furthermore, some dihydropyran derivatives can undergo ring-opening followed by recyclization in the presence of certain nucleophiles and catalysts. chim.it

An interesting example is the DBU-catalyzed ring-opening and retro-Claisen fragmentation of dihydropyranones. chalmers.se This reaction, when carried out in the presence of an amine followed by methanol (B129727) and DBU, can produce a range of amides in excellent yields. chalmers.se The proposed mechanism involves the initial ring-opening of the dihydropyranone by methanol, followed by a retro-Claisen fragmentation. chalmers.se

The table below highlights different types of ring-opening reactions of dihydropyran-2-ones.

Dihydropyran-2-one DerivativeReagent/ConditionsProduct TypeRef
3,4-Dihydropyran-5-carbaldehydeAmmoniaRing-opened aminoacrolein chim.it
DihydropyranoneAmine, then Methanol/DBU5-Oxo-hexanamides chalmers.se
2-Alkoxy-3,4-dihydropyranThiols/ThiophenolsRing-opened bis(alkylthio)methane derivatives cas.cn

Derivatization and Functionalization Strategies

The dihydropyran-2-one core can be further modified and functionalized to create a diverse range of derivatives with potential applications in various fields. mdpi.com These strategies often take advantage of the existing functional groups and the reactivity of the heterocyclic ring.

Functionalization can be achieved through various reactions, including epoxidations, alkylations, and reductions. mdpi.com For instance, tricyclic δ-lactones derived from dihydropyran-2-ones can undergo reduction of nitro groups and the double bond of the lactone, as well as ring openings and contractions. mdpi.com The introduction of selenyl groups through NHC organocatalysis represents another functionalization strategy, yielding chiral selenylated dihydropyranones. mdpi.com

Epimerization and Stereochemical Manipulation

The stereochemistry of dihydropyran-2-one derivatives can be manipulated through epimerization reactions, which are crucial for accessing different stereoisomers of a target molecule. mdpi.comacs.org

Epimerization can be induced under various conditions, such as treatment with a base or a Lewis acid. For example, a dihydropyranone product can be subjected to epimerization using the same base, solvent, and catalyst as in its synthesis, leading to the generation of products with distinct chiral characteristics. mdpi.com

An interesting case of unexpected epimerization has been observed in styryllactones, a class of 5,6-dihydropyran-2-ones. acs.orgresearchgate.net Treatment of a TBS-protected styryllactone with BF₃·OEt₂ resulted in not only the deprotected product but also the C-5 epimerized product. acs.org This epimerization appears to be specific to styryllactones, as other 5,6-dihydropyran-2-one systems did not exhibit the same behavior under similar conditions. acs.org This phenomenon is believed to be facilitated by the presence of the phenyl group in the styryl moiety. researchgate.net

The following table provides an example of an epimerization reaction.

Starting MaterialReagent/ConditionsProductObservationRef
TBS-protected styryllactoneBF₃·OEt₂C-5 epimerized product and TBS-deprotected productEpimerization at C-5 acs.org
DihydropyranoneBase, Solvent, CatalystEpimerized dihydropyranoneAltered stereochemistry mdpi.com

Introduction of Diverse Substituents

The dihydropyran-2-one scaffold serves as a versatile platform for the introduction of a wide array of substituents, enabling the synthesis of structurally diverse molecules with potential applications in medicinal chemistry and natural product synthesis. Various synthetic methodologies have been developed to functionalize the dihydropyran-2-one ring at different positions.

N-Heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the synthesis of substituted dihydropyran-2-ones. nih.govmdpi.com These reactions often proceed through [3+3] or [4+2] cycloaddition pathways, allowing for the construction of the heterocyclic ring with concomitant introduction of substituents. nih.gov For instance, enantioselective annulation reactions of α,β-unsaturated aldehydes with pyrazolones or pyrrole-4-ones, catalyzed by chiral NHCs, afford dihydropyran-2-ones bearing heterocyclic substituents with high yields and enantioselectivities. nih.gov Similarly, the use of selenyl vinyl ketones in NHC-catalyzed reactions with α,β-unsaturated aldehydes allows for the introduction of selenium-containing functional groups.

Fluorinated dihydropyran-2-ones have been synthesized using methods like the Julia-Kocienski olefination as a key step, followed by an acid-catalyzed lactonization. thieme-connect.com This approach provides access to 6-substituted 3-fluoro-5,6-dihydropyran-2-ones under mild conditions. thieme-connect.com Nitrogen-containing substituents have also been incorporated through organocatalytic enantioselective cycloadditions, yielding nitrogen-substituted dihydropyran-2-ones that are valuable intermediates for complex molecules like 1β-methylcarbapenem antibiotics.

The introduction of alkyl or aryl groups at various positions of the dihydropyran-2-one ring can be achieved through several methods. Palladium-catalyzed allylic alkylation of dihydropyran precursors has been shown to proceed with high regioselectivity. Furthermore, tandem alkylation-cyclization sequences of endocyclic enol ethers provide a route to unique fused pyran derivatives.

The table below summarizes selected examples of the introduction of diverse substituents onto the dihydropyran-2-one core.

Substituent Type Methodology Starting Materials Catalyst/Reagent Product Key Findings
NitrogenOrganocatalytic cycloaddition2-Acylaminomethylene-3-oxobutanoic acid derivatives, Ketene (B1206846) acetal (B89532)Organocatalyst (e.g., diphenylprolinol silylether)Nitrogen-substituted 3,4-dihydropyran-2-oneProvides a versatile intermediate for 1β-methylcarbapenem antibiotics with good enantioselectivities.
FluorineJulia-Kocienski olefination & Lactonization1-Phenylbut-3-en-1-ol, Fluoro-substituted sulfoneKHMDS, CSA3-Fluoro-6-phenyl-5,6-dihydropyran-2-oneMild conditions allow for the synthesis of 6-substituted 3-fluoro-5,6-dihydropyran-2-ones. thieme-connect.com
MethyleneP2O5-mediated cyclizationBaylis–Hillman adduct derivativesP2O53-Methylene-3,4-dihydropyran-2-onesEfficient and diastereoselective synthesis from readily available starting materials.
Indole (B1671886)NHC-catalyzed [3+3] cycloadditionα-Bromocinnamaldehyde, β-Ketoester indoleChiral N-Heterocyclic Carbene (NHC)6-(Indole-2-yl)-3,4-dihydropyran-2-oneHighly enantioselective construction of the indole-pyran skeleton in good yields.
Alkyl/ArylPalladium-catalyzed allylic alkylationDihydropyran allylic benzoate, DiethylmalonatePd(PPh3)4C-5 alkylated dihydropyranReaction proceeds with high regioselectivity, favoring C-5 alkylation due to electronic factors.

Isomerization and Rearrangements of Dihydropyran-2-ones (e.g., 3,6- to 5,6-dihydropyran-2-ones)

Dihydropyran-2-one derivatives can undergo various isomerization and rearrangement reactions, which are synthetically useful for accessing different isomers or more complex molecular architectures. These transformations are often driven by the formation of a more thermodynamically stable product, such as the migration of a double bond into conjugation with the lactone carbonyl.

A key isomerization is the conversion of β,γ-unsaturated δ-lactones (e.g., 3,6-dihydropyran-2-ones or 4,5-dihydropyran-2-ones) to their more stable α,β-unsaturated counterparts (5,6-dihydropyran-2-ones). This double-bond migration is a thermodynamically favorable process as it brings the olefin into conjugation with the carbonyl group. This transformation can be facilitated under either acidic or basic conditions. For example, the final step in the synthesis of the natural product (+)-parasorbic acid, a 6-substituted 5,6-dihydropyran-2-one, involves a double-bond isomerization of its precursor. researchgate.net Similarly, copper(I)-catalyzed vinylogous aldol (B89426) reactions to form δ-lactones can involve a one-pot isomerization of the double bond to yield the conjugated 5,6-dihydropyran-2-one. organic-chemistry.org Transition metal catalysis, for instance using ruthenium complexes, can also promote the migration of double bonds within dihydropyran systems. organic-chemistry.org

Beyond simple isomerizations, dihydropyran-2-ones are substrates for powerful sigmatropic rearrangements. The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is particularly notable. researchgate.net When a dihydropyran-2-one possesses an allyl ether moiety at a suitable position, heating can initiate a concerted rearrangement to form a new C-C bond and a rearranged carbon skeleton. researchgate.net N-Heterocyclic carbene (NHC) catalysis has been applied to effect enantioselective Claisen rearrangements, for example, in the reaction between ynals and enols to produce highly enantioenriched dihydropyranones. researchgate.netmdpi.com The Ireland-Claisen rearrangement, a variation involving the silyl (B83357) ketene acetal of an allylic ester, has been utilized in dioxanone-to-dihydropyran reorganizations, highlighting the utility of such rearrangements in transforming related heterocyclic systems. thieme-connect.com

Other sigmatropic rearrangements, such as the thieme-connect.comresearchgate.net-sigmatropic rearrangement of allylic sulfinyl dihydropyrans, have also been studied. nih.gov These reactions, often promoted by a base like DABCO, lead to the formation of dihydropyranols, which are precursors to complex natural products. nih.gov

The following table provides examples of isomerization and rearrangement reactions involving dihydropyran-2-ones.

Transformation Type Substrate Conditions/Catalyst Product Key Findings
Double-bond Isomerizationβ,γ-Unsaturated δ-lactoneAcid or Base catalysisα,β-Unsaturated δ-lactone (5,6-dihydropyran-2-one)Thermodynamically driven process leading to a more stable conjugated system. researchgate.netorganic-chemistry.org
Double-bond IsomerizationDihydropyran derivative(MeCN)2PdCl2Isomerized dihydropyranCatalytic isomerization of a cis double bond without affecting a nearby chiral center. rsc.org
Claisen RearrangementAllyl vinyl ether substituted dihydropyranThermalγ,δ-Unsaturated carbonyl compoundA classic thermal researchgate.netresearchgate.net-sigmatropic rearrangement to form a new C-C bond. researchgate.net
NHC-catalyzed Claisen RearrangementYnals, Enols (e.g., Kojic acid derivatives)Chiral N-Heterocyclic Carbene (NHC)Enantioenriched dihydropyranoneCatalytic, highly enantioselective annulation proceeding via a Claisen rearrangement. researchgate.netresearchgate.net
Ireland-Claisen RearrangementDioxanone lactoneLHMDS, TBSCl, then heat (PhMe, 100–110 °C)Dihydropyran derivativeEffects a dioxanone-to-dihydropyran reorganization via a silyl enol ether intermediate. thieme-connect.com
thieme-connect.comresearchgate.net-Sigmatropic RearrangementAllylic sulfinyl dihydropyranDABCO, Toluene, heatDihydropyranolProvides access to complex cores of natural products like ent-dysiherbaine. nih.gov

Oxidative Transformations (e.g., Ring Contraction to γ-Butyrolactones)

Oxidative transformations of dihydropyran-2-ones provide a powerful strategy for accessing other valuable heterocyclic scaffolds, most notably the γ-butyrolactone motif. The oxidative ring contraction of 3,4-dihydropyran-2-one derivatives represents a synthetically valuable, albeit historically underutilized, route to functionalized γ-butyrolactones, which are privileged structures found in numerous natural products and biologically active compounds.

A particularly effective method for this transformation involves the use of hypervalent iodine(III) reagents. Treatment of various 3,4-dihydropyran-2-ones with reagents such as iodosobenzene (B1197198) diacetate (PhI(OAc)2) or other iodine(III) compounds can induce a ring contraction to afford polysubstituted γ-butyrolactones in good yields. thieme-connect.com This method is tolerant of a range of substituents on the dihydropyranone ring and can even be used to construct sterically congested quaternary centers. The stereoselectivity of the reaction has been investigated, showing that the stereochemistry of the starting dihydropyranone can influence the stereochemical outcome of the γ-butyrolactone product. The proposed mechanism for this transformation is thought to involve an initial reaction at the enol ether double bond, followed by a rearrangement sequence that expels a carbon atom from the ring, leading to the five-membered lactone.

The table below details examples of oxidative transformations of dihydropyran-2-one derivatives.

Transformation Substrate Reagent(s) Solvent Product Key Findings
Oxidative Ring Contraction3,4-Dihydropyran-2-one derivativesPhI(OAc)2HFIPPolysubstituted γ-butyrolactoneEfficient iodine(III)-mediated method to rapidly access functionalized γ-butyrolactones. thieme-connect.com
Oxidative Ring ContractionChiral 3,4-dihydropyran-2-oneIodine(III) reagents (e.g., PhI(OCOCF3)2)CH2Cl2 or TFEChiral γ-butyrolactoneThe reaction can proceed with diastereoselectivity, influenced by the stereocenters on the starting material.
Oxidative Ring Contraction2,3-DihydropyranIodosobenzene/BF3·Et2O-Tetrahydrofuran derivativeHypervalent iodine reagents can mediate the oxidative rearrangement of dihydropyrans.
Isomerization to γ-lactoneδ-Lactones80% Sulfuric acid, heatγ-LactoneExtension of the Fittig reaction; δ-lactones can be converted to γ-lactones under acidic conditions. rsc.org

Stereochemical Control in Dihydropyran 2 One Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one of a pair of non-superimposable mirror-image molecules (enantiomers) in preference to the other. The development of such strategies for dihydropyran-2-one synthesis has been a major focus, driven by the prevalence of these chiral motifs in natural products and pharmaceuticals. sioc-journal.cn Organocatalysis, in particular, has emerged as a powerful tool for constructing chiral 3,4-dihydropyran-2-ones. sioc-journal.cn

The success of enantioselective synthesis hinges on the design and application of effective chiral catalysts. These catalysts create a chiral environment that influences the reaction pathway, favoring the formation of one enantiomer.

N-Heterocyclic Carbenes (NHCs) : Chiral NHCs have been extensively used as organocatalysts to synthesize a variety of dihydropyran-2-one derivatives. mdpi.comresearchgate.net These catalysts are typically generated in situ from imidazolium (B1220033) or triazolium salts. researchgate.net For instance, a chiral triazolium-derived NHC has been successfully employed in the formal [3+3] cycloaddition of α-bromocinnamaldehyde and β-ketoester indole (B1671886) to construct 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons with excellent enantioselectivities (up to 98% ee). oaepublish.com The reaction proceeds smoothly, avoiding the need for external oxidants. oaepublish.com NHC catalysis has also been applied to the reaction of α,β-unsaturated aldehydes with selenyl vinyl ketones, yielding chiral selenylated dihydropyranones in high yields and enantioselectivities. mdpi.com

Cinchona Alkaloid Derivatives : Quaternary ammonium (B1175870) salts derived from cinchona alkaloids are powerful phase-transfer catalysts (PTCs) for the enantioselective synthesis of 3,4-dihydropyran-2-ones. unimi.it These catalysts, when combined with inorganic bases, facilitate the domino Michael-lactonization reaction between cinnamic thioesters and acetylacetone, affording products in yields up to 93% and enantiomeric excesses up to 88%. unimi.itresearchgate.net Specifically designed cinchonidine-derived catalysts, featuring a sterically demanding N(1)-9-anthracenylmethyl group and an electron-withdrawing C(9)-O-3,5-bis(trifluoromethyl)benzyl group, have proven highly effective in the tandem Michael addition and lactonization between glycine-derived silyl (B83357) enolates and α,β-unsaturated ketones. clockss.org This system provides 3-amino-3,4-dihydropyran-2-ones with complete diastereoselectivity and excellent enantioselectivity. clockss.org

Isothioureas : Chiral isothiourea catalysts have been reported for the stereocontrolled synthesis of sulfur-containing δ-thiolactones through a nucleophilic 1,4-addition-thiolactonization cascade, achieving excellent enantiomeric excess (up to 99%). researchgate.net

The table below summarizes the performance of selected chiral catalysts in the synthesis of dihydropyran-2-one derivatives.

Catalyst TypeReactantsProduct TypeYieldee (%)Ref
N-Heterocyclic Carbene (NHC)α-Bromocinnamaldehyde, β-Ketoester indole6-(Indole-2-yl)-3,4-dihydropyran-2-oneGoodup to 98% oaepublish.com
Cinchona-derived PTCCinnamic thioester, Acetylacetone3,4-Dihydropyran-2-oneup to 93%up to 88% unimi.it
Cinchonidine (B190817) DerivativeGlycine-derived silyl enolate, α,β-Unsaturated ketone3-Amino-3,4-dihydropyran-2-oneHighExcellent clockss.org
IsothioureaCarboxylic acid, Thiochalconeδ-ThiolactoneGoodup to 99% researchgate.net

Asymmetric induction is the process by which a chiral entity—the catalyst—transfers its stereochemical information to the product. The mechanism of this transfer is fundamental to catalyst design.

In N-Heterocyclic Carbene (NHC) catalysis , the catalyst first attacks an aldehyde substrate to form a chiral Breslow intermediate. mdpi.com This can then be converted into a key reactive intermediate, such as a chiral α,β-unsaturated acylazolium. mdpi.comoaepublish.com In the reaction between α-bromocinnamaldehyde and β-ketoester indole, the NHC generates a vinyl acyl azolium intermediate, which acts as an electron-poor enone. oaepublish.com The chiral environment of the catalyst directs the subsequent cycloaddition, leading to the highly enantioselective formation of the dihydropyran-2-one product. oaepublish.com

For Cinchona alkaloid-derived catalysts , the mechanism involves the formation of a chiral quaternary ammonium phenoxide. clockss.org In the reaction of glycine-derived silyl enolates with α,β-unsaturated ketones, this phenoxide acts as a Lewis base catalyst. clockss.org The proposed catalytic cycle suggests that the chiral catalyst simultaneously activates both the silyl enolate and the α,β-unsaturated ketone, organizing them in a specific orientation within the chiral pocket. This controlled orientation dictates the stereochemical outcome of the Michael addition and subsequent lactonization, resulting in high diastereo- and enantioselectivity. clockss.org The substituents on the nitrogen atom of the cinchonidine catalyst play a crucial role in controlling the absolute stereochemistry of the two newly formed chiral centers. clockss.org

Diastereoselective Dihydropyran-2-one Formation

When a molecule has multiple stereocenters, several diastereomers can exist. Diastereoselective reactions are designed to favor the formation of one of these diastereomers.

A highly diastereoselective process for constructing the 5,6-dihydropyran-2-one skeleton has been developed using styrylmalonates and aromatic aldehydes in the presence of the Lewis acid BF₃·Et₂O. acs.org The reaction proceeds efficiently to give a single diastereomer. The stereochemistry is determined during the intermolecular C-C bond formation step and is governed by steric factors, with weak intramolecular interactions ensuring high control. acs.org

Similarly, the tandem Michael addition and lactonization catalyzed by cinchona alkaloid derivatives not only controls enantioselectivity but also exhibits complete diastereoselectivity. clockss.org For a range of α,β-unsaturated ketones reacting with glycine-derived silyl enolates, the corresponding 3-amino-3,4-dihydropyran-2-ones are formed as single diastereomers. clockss.org Phenoxide ion-catalyzed tandem reactions between α,β-unsaturated ketones and silyl enolates derived from phenyl carboxylates also proceed with good to excellent trans-selectivities for the resulting 3,4-dihydropyran-2-ones. oup.com

The table below provides examples of diastereoselective syntheses.

ReactantsCatalyst/ReagentDiastereoselectivityRef
Styrylmalonates, Aromatic aldehydesBF₃·Et₂OHigh (single diastereomer) acs.org
Glycine-derived silyl enolates, α,β-Unsaturated ketonesCinchonidine-derived catalystComplete clockss.org
Phenyl carboxylate-derived silyl enolates, α,β-Unsaturated ketonesPhenoxide ionGood to excellent (trans) oup.com

Dynamic Kinetic Resolution (DKR) Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic starting material entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of standard kinetic resolutions. acs.org This approach couples a stereoselective reaction with in situ racemization of the slower-reacting enantiomer. acs.org

A prominent application of DKR in this context is the synthesis of enantiomerically pure 5,6-dihydropyran-2-ones from racemic homoallylic alcohols. researchgate.netdiva-portal.orgnih.gov This chemoenzymatic process involves two key catalytic components:

A lipase (B570770), typically Candida antarctica lipase B (CALB), for the enantioselective acylation of one enantiomer of the alcohol. acs.orgdiva-portal.org

A metal catalyst, such as a specific ruthenium complex, to racemize the remaining alcohol enantiomer in situ. acs.orgdiva-portal.org

This combination allows for the conversion of the entire racemic mixture of homoallylic alcohols into a single enantiomer of the corresponding homoallylic acetate (B1210297) with high yields and excellent enantioselectivity. acs.orgnih.gov The resulting enantiopure acetates are then transformed into the target 5,6-dihydropyran-2-ones through a sequence of hydrolysis, acylation (e.g., with acryloyl chloride), and a final ring-closing metathesis (RCM) step. researchgate.netnih.gov This sequential DKR-RCM procedure has successfully afforded target 5,6-dihydropyran-2-ones in high yields (up to 75%) and with enantiomeric excesses exceeding 99%. researchgate.net

Retention and Inversion of Configuration During Transformations

Once a chiral dihydropyran-2-one is synthesized, it often serves as an intermediate for further chemical transformations. Controlling the stereochemistry during these subsequent steps is crucial. Depending on the reaction mechanism, the configuration at a stereocenter can either be retained or inverted.

Retention of Configuration : Many transformations proceed with the retention of existing stereocenters. For example, the reduction of a 5,6-dihydropyran-2-one containing two phenyl substituents can yield a series of cyclic or acyclic alcohols, and in all cases, the original configuration of the two phenyl groups is retained. acs.org Similarly, the allylic Suzuki-Miyaura cross-coupling of enantioenriched 2-ethoxy dihydropyranyl boronates has been confirmed to proceed with retention of stereochemistry to form 2-functionalized dihydropyrans. ualberta.ca Furthermore, the selective hydrogenation of the carbon-carbon double bond in enantiopure 5,6-dihydropyran-2-ones (obtained via DKR-RCM) to produce the corresponding δ-lactones occurs without loss of chiral information, meaning the stereocenter is retained. diva-portal.orgnih.gov

Inversion of Configuration : In some cases, reaction sequences are designed to deliberately invert a stereocenter to access a different diastereomer. In a synthetic route towards a fragment of the natural product Neosorangicin A, a sequence involving a Ley oxidation followed by a Luche reduction was used to generate an alcohol with an inverted stereochemistry at the C(10) center of a dihydropyran precursor. uni-halle.de The Wittig rearrangement of 2-silyl-6-aryl-5,6-dihydropyrans has also been studied, revealing complex stereochemical outcomes that can challenge known models and, in some cases, involve pathways that result in inversion of stereochemistry. acs.org

Mechanistic Investigations and Computational Studies of Dihydropyran 2 One Chemistry

Elucidation of Reaction Mechanisms (e.g., Breslow-type adducts, vinyl acyl azolium intermediates)

N-heterocyclic carbenes (NHCs) have been recognized as versatile organocatalysts for a variety of chemical transformations, including the synthesis of 3,4-dihydropyran-2-ones. mdpi.com The catalytic cycle of NHC-mediated reactions often commences with the formation of a Breslow-type adduct . This key intermediate is generated through the nucleophilic attack of the NHC on an aldehyde. mdpi.comnih.gov The formation of these adducts from aromatic NHCs like benzimidazolin-2-ylidenes and thiazolin-2-ylidenes has been confirmed through NMR and X-ray analysis. nih.gov

Following its formation, the Breslow adduct can undergo rearrangement to generate other reactive species. mdpi.com One such crucial intermediate is the vinyl acyl azolium intermediate . organic-chemistry.org This species is often formed in NHC-catalyzed lactonization reactions of modified enals with enolizable aldehydes, leading to the formation of dihydropyranones. organic-chemistry.org The acyl azolium cation has been proposed as the immediate precursor to the ester product in redox esterification reactions of α,β-enals. nih.gov Both azolium enolates and acyl azolium cations have been identified as key intermediates in numerous NHC-catalyzed transformations. nih.gov

The general mechanism for NHC-catalyzed dihydropyran-2-one synthesis can involve either [4+2] or [3+3] cycloadditions. mdpi.com The reaction pathway is dependent on the substrates, catalyst, and reaction conditions. mdpi.com These processes often involve the in situ formation of the free NHC, its subsequent reaction to form the Breslow intermediate, and then rearrangement to form either an azolium enolate or an α,β-unsaturated acylazolium species. mdpi.com

Application of Computational Chemistry (e.g., DFT, QM/MM)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms in organic synthesis. semanticscholar.orgrsc.org

DFT calculations are frequently employed to map the energy profiles of reaction pathways, providing valuable insights into the feasibility and kinetics of a reaction. mdpi.comnih.gov For instance, in the silyl-Prins cyclization to form dihydropyran derivatives, DFT calculations have shown a very low energy barrier for the transition state, which is consistent with experimental observations. mdpi.com

By optimizing the geometries of reactants, intermediates, transition states, and products, researchers can construct a detailed picture of the reaction coordinate. rsc.orgmdpi.com This analysis helps in identifying the rate-determining step and understanding the factors that influence the reaction rate and selectivity. pku.edu.cn For example, computational studies on the silyl-Prins cyclization revealed that the transition state leading to a chair conformation of the dihydropyran ring is favored, while no transition state was found for a boat conformation. mdpi.com

Table 1: Calculated Energy Barriers for Key Steps in Dihydropyran Synthesis

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Reference
Silyl-Prins Cyclization Transition StateDFT (BP86-D3/STO)2.7 mdpi.com
Cyclic Intermediate FormationDFT (BP86-D3/STO)1.6 mdpi.com

Conformational analysis is a critical aspect of understanding the stereochemical outcome of a reaction. ijpsr.com Most drug molecules are flexible and can adopt various conformations, which can significantly impact their biological activity. ijpsr.com In the context of dihydropyran-2-one synthesis, computational modeling can predict the most stable conformations of intermediates and transition states, thereby explaining the observed stereoselectivity. nih.gov

For example, solid-state conformational analysis of halogenated pyran analogues of D-talose revealed that all analogues adopt a standard 4C1-like chair conformation. nih.gov This occurs despite potential 1,3-diaxial repulsions, and deviations in intra-annular torsion angles can be correlated with the size of the halogen substituents. nih.gov Such detailed structural information is invaluable for designing new synthetic routes to access specific stereoisomers.

Kinetic Studies and Mechanistic Probes (e.g., Deuterium (B1214612) Labeling)

Experimental kinetic studies and the use of mechanistic probes like deuterium labeling provide crucial evidence to support or refute proposed reaction mechanisms. researchgate.netnih.gov

Kinetic studies involve monitoring the reaction rate under various conditions to determine the rate law, which provides information about the species involved in the rate-determining step. nih.gov

Deuterium labeling is a powerful technique used to trace the fate of specific hydrogen atoms throughout a reaction. chem-station.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium. chem-station.comprinceton.edu A significant KIE suggests that a C-H bond is broken in the rate-determining step of the reaction. chem-station.com For example, in a study of acyl transfer chemistry, a moderate kinetic isotope effect of approximately 1.4 was observed when an azolium enolate was exposed to deuterated benzyl (B1604629) alcohol, providing insights into the proton/acyl-transfer mechanism. nih.gov Furthermore, deuterium labeling can be used to quantify label loss due to exchange reactions, which is important for accurately interpreting metabolic studies. nih.gov

Table 2: Key Intermediates in Dihydropyran-2-one Synthesis

IntermediateRole in ReactionMethod of Investigation
Breslow-type adductInitial product of NHC and aldehyde reactionNMR, X-ray analysis nih.gov
Vinyl acyl azolium intermediateKey electrophile in cyclizationProposed in NHC-catalyzed lactonizations organic-chemistry.org
Azolium enolateNucleophilic speciesIsolated and characterized (NMR, XRD) nih.gov

Applications of Dihydropyran 2 One Derivatives in Chemical Synthesis and Biology

Dihydropyran-2-ones as Chiral Building Blocks and Synthetic Intermediates

Chiral dihydropyran-2-ones are highly sought-after building blocks in asymmetric synthesis, providing access to a wide array of enantiomerically pure compounds. mdpi.comorganic-chemistry.org Their rigid scaffold and multiple stereocenters make them ideal starting materials for the synthesis of complex natural products and pharmaceuticals. mdpi.com Various catalytic asymmetric methods have been developed for their synthesis, with N-heterocyclic carbene (NHC) organocatalysis being a particularly prominent strategy. mdpi.comorganic-chemistry.org

NHC-catalyzed reactions, such as [4+2] and [3+3] cycloadditions, allow for the efficient and stereoselective construction of the dihydropyran-2-one core from readily available starting materials like α,β-unsaturated aldehydes and ketones. mdpi.com The versatility of NHC catalysis is further highlighted by its ability to accommodate a diverse range of substrates, leading to a wide variety of substituted dihydropyran-2-ones. mdpi.com These chiral intermediates can then be elaborated into more complex structures through various chemical transformations.

Key Synthetic Strategies for Chiral Dihydropyran-2-ones:

Catalytic SystemReaction TypeKey Features
N-Heterocyclic Carbenes (NHCs)[4+2] and [3+3] CycloadditionsHigh enantioselectivity, broad substrate scope, mild reaction conditions. mdpi.comorganic-chemistry.org
Proline-derived UreasAsymmetric Michael Addition-LactonizationExcellent stereoselectivities, bioinspired S-to-O acyl-transfer. organic-chemistry.org
Ring-Closing MetathesisMetathesis of Unsaturated Carboxylic Acid Vinyl EstersEfficient synthesis of endocyclic enol lactones with diverse functional groups. organic-chemistry.org

Precursors in Total Synthesis of Complex Natural Products and Pharmacologically Relevant Molecules

The dihydropyran-2-one motif is a common structural feature in numerous biologically active natural products. mdpi.com Consequently, these derivatives serve as crucial precursors in the total synthesis of these complex molecules. Their inherent chirality and functionality can be strategically utilized to construct the core skeletons of natural products with high efficiency and stereocontrol.

For instance, substituted dihydropyran-2-ones have been employed as key intermediates in the synthesis of various natural products, including those with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The ability to readily access functionalized and enantiomerically enriched dihydropyran-2-ones through modern synthetic methods has significantly streamlined the total synthesis of these valuable compounds.

Scaffold for Structural Diversity Generation in Chemical Libraries

Dihydropyran-2-ones provide an excellent scaffold for the generation of structurally diverse chemical libraries for high-throughput screening. mdpi.com Their amenability to various chemical modifications allows for the introduction of a wide range of substituents at different positions of the ring system. This structural diversification is crucial for exploring chemical space and identifying novel compounds with desired biological activities.

The development of efficient synthetic methods, particularly those utilizing organocatalysis, has facilitated the rapid and parallel synthesis of large libraries of dihydropyran-2-one derivatives. mdpi.com These libraries can then be screened against various biological targets to identify new hit compounds for drug discovery and chemical biology research. The modular nature of dihydropyran-2-one synthesis allows for the systematic variation of structural features, enabling the exploration of structure-activity relationships. mdpi.com

Utility in Chemical Probe Development and Biological Target Engagement Studies

Dihydropyran-2-one derivatives have emerged as valuable tools in the development of chemical probes for studying biological systems. mdpi.com Their ability to be functionalized with reporter groups, such as fluorescent tags or affinity labels, allows for the visualization and identification of their biological targets. These chemical probes are instrumental in understanding the mechanism of action of bioactive molecules and elucidating complex biological pathways.

The reactivity of the dihydropyran-2-one core can be exploited for covalent modification of target proteins, providing insights into binding interactions and enzyme inhibition mechanisms. mdpi.com For example, selenylated dihydropyranones have been synthesized, leveraging the unique properties of selenium for potential applications in probing biological systems. mdpi.com The development of such probes facilitates target engagement studies, which are crucial for validating the therapeutic potential of new drug candidates.

Synthesis of Other Heterocyclic Systems from Dihydropyran-2-ones

The dihydropyran-2-one ring system is a versatile precursor for the synthesis of a variety of other heterocyclic compounds. mdpi.com Through carefully designed reaction sequences, the lactone ring can be opened and recyclized to afford different heterocyclic scaffolds. This chemical versatility further enhances the utility of dihydropyran-2-ones as synthetic intermediates.

Transformations of Dihydropyran-2-ones into Other Heterocycles:

Starting MaterialReagents and ConditionsProduct
3,4-Dihydropyran-2-oneVarious (e.g., oxidation, rearrangement)2-Pyrones mdpi.com
3,4-Dihydropyran-2-oneReduction, ring-openingγ-Lactones mdpi.com
3,4-Dihydropyran-2-oneAminolysis, cyclizationCyclic Enamines mdpi.com
3-Amino-2H-pyran-2-onesDiels-Alder reaction with alkynesPyridines
Dihydropyranone derivativesAzolium-enolate cascade reactionTetralines mdpi.com
3-Amino-2H-pyran-2-onesReaction with maleimidesIndolizines
Dihydropyranone derivativesCondensation reactionsQuinoxalinones

This ability to serve as a synthetic hub for accessing a diverse range of heterocyclic systems underscores the importance of dihydropyran-2-ones in modern organic synthesis. mdpi.com

Structural Elucidation Methodologies for Dihydropyran 2 One Derivatives

Spectroscopic Techniques for Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive means to probe the molecular structure of Dihydropyran-2-one deriv. 1. A combination of techniques is typically employed to gather complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring protons. Chemical shifts (δ) indicate the electronic environment of each proton, while signal splitting (multiplicity) provides information about adjacent protons through scalar coupling. For instance, protons adjacent to the oxygen atom in the dihydropyran ring are typically observed at a downfield chemical shift compared to those further away.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of its attached atoms. The carbonyl carbon of the lactone ring in this compound, for example, characteristically appears at a significantly downfield chemical shift, often in the range of 160-180 ppm.

2D NMR Techniques: Two-dimensional NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the dihydropyran ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the carbons to which they are directly attached. It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For this compound, HMBC would be crucial for establishing the connectivity between the dihydropyran ring and any substituent groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is essential for determining the relative stereochemistry and conformation of the molecule. For cyclic structures like the dihydropyran ring, NOESY can help to distinguish between axial and equatorial substituents.

A hypothetical table of NMR data for a dihydropyran-2-one derivative is presented below to illustrate the type of information obtained.

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
32.50, m30.0H-4C-2, C-4, C-5
41.80, m25.0H-3, H-5C-3, C-5, C-6
54.30, m75.0H-4, H-6C-3, C-4, C-6
64.50, dd, 6.0, 12.065.0H-5C-2, C-4, C-5

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption would be the strong carbonyl (C=O) stretching vibration of the lactone ring, typically appearing in the region of 1720-1780 cm⁻¹. Other significant absorptions would include C-O stretching vibrations and C-H stretching and bending vibrations.

Functional GroupCharacteristic IR Absorption (cm⁻¹)
C=O (lactone)1720-1780 (strong)
C-O (ester)1000-1300 (strong)
C-H (sp³)2850-3000
C=C1600-1680 (if present)

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide clues about the structure, for example, the loss of CO₂ from the lactone ring is a common fragmentation pathway for such compounds.

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. While the saturated dihydropyran-2-one ring itself does not have strong UV absorption, the presence of conjugated systems, such as a double bond within the ring or attached chromophores, would result in characteristic absorption bands. The position of the maximum absorption (λmax) can provide information about the extent of conjugation in this compound.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

For chiral dihydropyran-2-one derivatives, Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of stereocenters. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum, and the sign of the Cotton effect can often be correlated with the absolute stereochemistry of the molecule, either through empirical rules or by comparison with theoretically calculated spectra.

X-ray Crystallography for Definitive Structural Assignment

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers an unambiguous and definitive determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise positions of all atoms.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous atomic connectivity: Confirming the bonding arrangement deduced from NMR spectroscopy.

Precise bond lengths and angles: Offering insight into the molecular geometry.

Definitive stereochemistry: Establishing the absolute configuration of all chiral centers.

Conformation in the solid state: Revealing the preferred three-dimensional shape of the molecule.

Intermolecular interactions: Showing how the molecules are packed in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

A hypothetical table of crystallographic data for a dihydropyran-2-one derivative is presented below.

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.2
Volume (ų)1054.3
Z4
R-factor0.045

Advanced Characterization and Analytical Methods (e.g., Hirshfeld Surface Analysis)researchgate.net

In the structural elucidation of Dihydropyran-2-one derivatives, Hirshfeld Surface Analysis (HSA) has emerged as a powerful computational tool for providing deep insights into the intermolecular interactions that govern crystal packing. mdpi.commdpi.com This method complements experimental techniques like single-crystal X-ray diffraction by mapping and quantifying the various non-covalent interactions within the crystal lattice. nih.gov The Hirshfeld surface of a molecule is defined as the region in space where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com By analyzing this surface and its graphical representations, researchers can decode the complex network of forces that stabilize the three-dimensional structure of dihydropyran-2-one derivatives.

The analysis involves generating the Hirshfeld surface and mapping it with various properties, such as dnorm (normalized contact distance), shape index, and curvedness. mdpi.com The dnorm surface is particularly informative; it uses a red-white-blue color scheme where red spots highlight intermolecular contacts that are shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds. nih.govnih.gov White regions represent contacts approximately equal to the van der Waals radii, while blue areas signify longer contacts. nih.govnih.gov

For various dihydropyran-2-one derivatives, HSA studies have revealed the predominant role of hydrogen bonding and van der Waals forces in stabilizing their crystal structures. nih.govnih.govnih.gov The analysis consistently shows that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the total Hirshfeld surface. nih.govnih.govnih.gov For instance, in the crystal structure of 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine, H···H interactions account for 50.1% of the surface, followed by H⋯C/C⋯H (17.7%) and H⋯O/O⋯H (16.8%) contacts. nih.gov This indicates that while hydrogen bonds (N—H⋯O) are present and crucial, the cumulative effect of numerous weaker van der Waals interactions is the dominant factor in the crystal packing. nih.govnih.gov

The quantitative data derived from 2D fingerprint plots for several dihydropyran-2-one derivatives are summarized in the table below, illustrating the relative contributions of the most important intermolecular contacts.

Compound NameH···H (%)O···H/H···O (%)C···H/H···C (%)C···C (%)N···H/H···N (%)Reference
3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine50.116.817.77.75.3 nih.gov
3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione51.120.325.3-1.1 nih.gov
2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine45.123.219.2--
4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine46.823.515.8-- nih.gov

The sharp spikes observed in the fingerprint plots for O···H/H···O contacts are characteristic of strong hydrogen bonds, such as N—H···O and O—H···O interactions, which often dictate the formation of specific motifs like dimers or chains in the crystal lattice. nih.gov Furthermore, the shape index mapping can reveal more subtle interactions, such as π–π stacking, which are identified by the presence of adjacent red and blue triangles. nih.gov In some dihydropyran-2-one derivatives, these π–π stacking interactions between aromatic rings provide additional stabilization to the three-dimensional network. nih.govnih.gov

Q & A

Q. What methodologies ensure ethical and rigorous reporting of negative or inconclusive data in dihydropyran-2-one research?

  • Methodology : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish negative results in dedicated repositories or journals. Disclose all experimental parameters (e.g., failed reaction conditions) to prevent redundant efforts .

Methodological Frameworks

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .
  • Data Integrity : Maintain lab notebooks with timestamped entries and raw data backups. Use version control for computational models .
  • Literature Review : Use tools like SciFinder or Reaxys to map synthetic pathways and bioactivity trends, prioritizing peer-reviewed studies over preprint repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.